molecular formula C17H20ClNO4S B2663391 N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1351658-63-3

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

Cat. No.: B2663391
CAS No.: 1351658-63-3
M. Wt: 369.86
InChI Key: LBBAYNIQNMHSCQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide, also known as NS3694, is a chemical compound that has been studied for its potential therapeutic applications. It is a sulfonamide derivative that has been shown to have effects on ion channels and neurotransmitter receptors.

Scientific Research Applications

Cognitive Enhancing Properties

Research on derivatives of sulfonamides, like SB-399885, has demonstrated cognitive-enhancing properties. SB-399885, specifically, has shown significant potential in improving cognitive functions in animal models. This compound was found to reverse scopolamine-induced deficits in a rat novel object recognition paradigm and significantly improved the recall in aged rats, suggesting its utility in treating cognitive deficits associated with Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Chlorinating Reagent for Organic Synthesis

N-chloro-N-methoxybenzenesulfonamide has been identified as an effective chlorinating reagent for various organic compounds. This reagent facilitates the chlorination of 1,3-diketones, β-keto esters, benzoyl trifluoroacetones, phenols, anisoles, heteroarenes, and aromatic amines, yielding chlorinated products in good to high yields, showcasing its versatility in organic synthesis applications (Pu et al., 2016).

Bioactivity Studies

A series of new sulfonamides synthesized from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one and 4-hydrazinobenzenesulfonamide were tested for their cytotoxicity and carbonic anhydrase inhibitory potential. Certain derivatives exhibited interesting cytotoxic activities crucial for anti-tumor activity studies, while others showed strong inhibition of human cytosolic isoforms hCA I and II, indicating potential for therapeutic applications in cancer treatment (Gul et al., 2016).

Photosensitizers for Photodynamic Therapy

The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown promising results in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yield and good fluorescence properties, essential for Type II photosensitizers in treating cancer (Pişkin et al., 2020).

Chiral Separation by Capillary Electrophoresis

Studies on the enantiomers of sulfonamide derivatives like tamsulosin have demonstrated the capability for chiral separation by capillary electrophoresis. This method allows for the baseline separation of isomers, contributing to the understanding of pharmacological activity and purity assessment of chiral drugs (Maier et al., 2005).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-ethylphenoxy)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO4S/c1-3-13-4-7-15(8-5-13)23-10-11-24(20,21)19-16-12-14(18)6-9-17(16)22-2/h4-9,12,19H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBAYNIQNMHSCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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